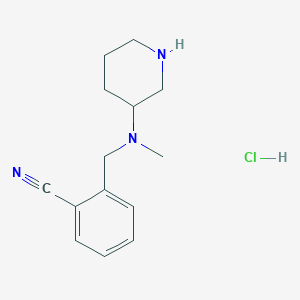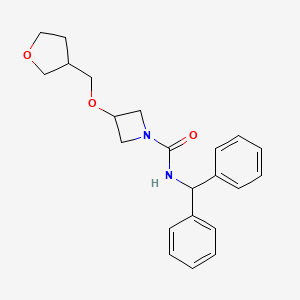
2-((Methyl(piperidin-3-yl)amino)methyl)benzonitrile hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-((Methyl(piperidin-3-yl)amino)methyl)benzonitrile hydrochloride” is a chemical compound with the molecular formula C14H20ClN3 . It has a molecular weight of 265.78 .
Synthesis Analysis
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis
The molecular structure of this compound includes a piperidine ring, which is a six-membered heterocycle including one nitrogen atom and five carbon atoms .Aplicaciones Científicas De Investigación
Neuropeptide Y1 Receptor Antagonism for Anti-obesity
A series of novel benzimidazoles derived from indole was synthesized and evaluated as selective neuropeptide Y (NPY) Y1 receptor antagonists, aiming to develop anti-obesity drugs. These compounds, sharing structural similarities with the given chemical, utilized piperidinylalkyl groups to identify the optimal spacing and orientation relative to the benzimidazole, demonstrating the relevance of such structures in the development of potential therapeutics (Zarrinmayeh et al., 1998).
Photophysical Studies and Electron Transfer Mechanisms
Research involving novel piperazine substituted naphthalimide compounds, which bear resemblance to the core structure of interest, focused on their luminescent properties and photo-induced electron transfer (PET) processes. These studies contribute to the understanding of the photophysical behavior of such compounds, which could be useful in developing new materials for optoelectronic applications (Gan et al., 2003).
Histamine H3 Antagonism for Wakefulness
Compounds with a 4-phenoxypiperidine core were synthesized and evaluated as potent histamine H3 receptor antagonists. This research is pertinent to the design and development of novel compounds for treating disorders related to wakefulness, showcasing the therapeutic potential of piperidine derivatives in the central nervous system (Dvorak et al., 2005).
Cyclization Techniques for Piperidine Derivatives
Studies on the cyclization of acetylenic sulfones with beta and gamma-chloroamines demonstrated new routes to piperidines and other cyclic compounds. These methodologies highlight the synthetic utility of piperidine-containing structures in organic synthesis, offering novel approaches to complex molecular scaffolds (Back & Nakajima, 2000).
K-Opioid Receptor Antagonism
A study on 2-Methyl-N-((2′-(pyrrolidin-1-ylsulfonyl)biphenyl-4-yl)methyl)propan-1-amine (PF-04455242) elucidated its high-affinity antagonism towards κ-opioid receptors, suggesting a potential for therapeutic application in treating depression and addiction disorders. This research underscores the importance of structural modifications to achieve selectivity and efficacy in drug development (Grimwood et al., 2011).
Mecanismo De Acción
Target of Action
The primary targets of 2-((Methyl(piperidin-3-yl)amino)methyl)benzonitrile hydrochloride are currently unknown. The compound’s structure suggests it may interact with a variety of biological targets
Mode of Action
Based on its chemical structure, it is likely that the compound interacts with its targets through non-covalent interactions such as hydrogen bonding, ionic interactions, and hydrophobic effects .
Biochemical Pathways
Without specific target information, it’s challenging to determine the exact biochemical pathways affected by this compound. Given its structural similarity to other piperidine derivatives , it may influence pathways involving these compounds.
Pharmacokinetics
The compound’s molecular weight (265782 Da ) suggests it may have good oral bioavailability, as compounds with a molecular weight below 500 Da are generally well absorbed in the gastrointestinal tract .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound. For instance, the compound’s stability may be affected by storage conditions .
Propiedades
IUPAC Name |
2-[[methyl(piperidin-3-yl)amino]methyl]benzonitrile;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3.ClH/c1-17(14-7-4-8-16-10-14)11-13-6-3-2-5-12(13)9-15;/h2-3,5-6,14,16H,4,7-8,10-11H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEALJTZPSCMFEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1C#N)C2CCCNC2.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(3-Ethoxy-8-azabicyclo[3.2.1]octan-8-yl)prop-2-en-1-one](/img/structure/B2829507.png)
![5-Ethoxy-2-[5-(4-methoxyphenyl)pyrimidin-4-yl]phenol](/img/structure/B2829508.png)
![4-[(2,4-Dioxo-8-oxa-1,3-diazaspiro[4.5]dec-3-yl)methyl]benzoic acid](/img/structure/B2829509.png)
![4-(4-Benzylpiperidin-1-yl)-5-(thiophen-2-yl)thieno[2,3-d]pyrimidine](/img/structure/B2829510.png)


![N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1-(thiophen-2-yl)cyclopentanecarboxamide](/img/structure/B2829516.png)


![4-Chloro-1-ethyl-N-[2-(prop-2-enoylamino)ethyl]pyrrole-2-carboxamide](/img/structure/B2829519.png)

![N-[(1R,3S)-3-(Trifluoromethyl)cyclohexyl]prop-2-enamide](/img/structure/B2829522.png)
